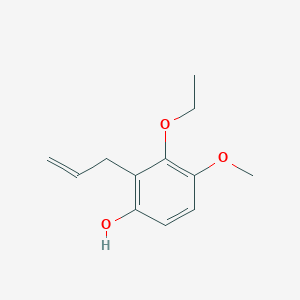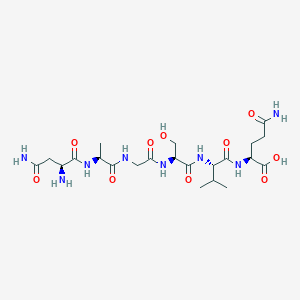![molecular formula C6H8N2O2 B14233303 1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate CAS No. 393530-39-7](/img/structure/B14233303.png)
1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate is a chemical compound with a unique structure that includes a but-2-en-1-yl group and a diazonioethen-1-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate typically involves the reaction of but-2-en-1-ol with a diazonium salt under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the diazonium intermediate. The reaction conditions must be carefully controlled to prevent the decomposition of the diazonium salt and to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of flow reactors allows for better control over reaction parameters, such as temperature and pressure, and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate involves its interaction with specific molecular targets and pathways. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its potential biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar but-2-en-1-yl group, used as a precursor to biologically active natural products.
Geranylated Chalcone Derivatives: Compounds with similar structural features, used in the development of organic semiconductors and electronic devices.
Uniqueness
Its ability to undergo diverse chemical reactions and form covalent bonds with biomolecules sets it apart from other similar compounds .
Properties
CAS No. |
393530-39-7 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
but-2-enyl 2-diazoacetate |
InChI |
InChI=1S/C6H8N2O2/c1-2-3-4-10-6(9)5-8-7/h2-3,5H,4H2,1H3 |
InChI Key |
NMVWCJQCEKBAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


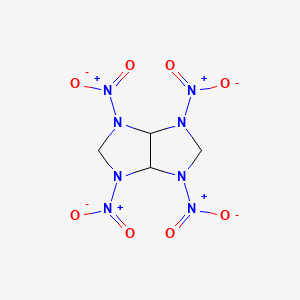
![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
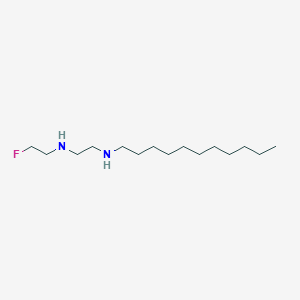
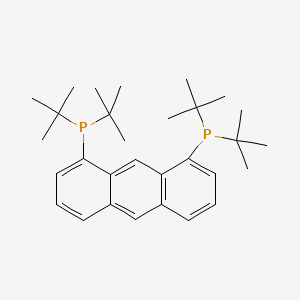
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)

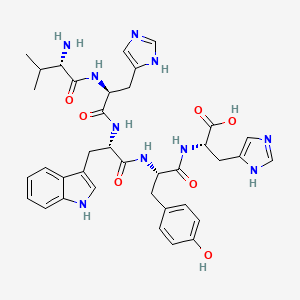
![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
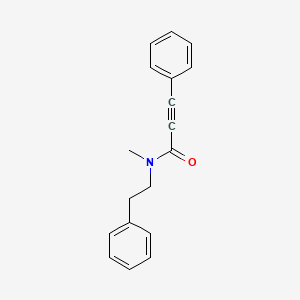
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)
